N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
Overview
Description
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 2-amino-4-methylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxylic acid, which is then benzylated using benzyl chloride in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(3-(4-fluorophenyl)ureido)-4-methylthiazole-5-carboxamide
- N-benzyl-2-(3-(4-bromophenyl)ureido)-4-methylthiazole-5-carboxamide
- N-benzyl-2-(3-(4-methylphenyl)ureido)-4-methylthiazole-5-carboxamide
Uniqueness
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .
Biological Activity
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a thiazole derivative characterized by its unique chemical structure, which includes a thiazole ring, a urea linkage, and a chlorophenyl group. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may function as an enzyme inhibitor, affecting metabolic pathways by binding to the active sites of enzymes. Additionally, it may modulate receptor activities, influencing signal transduction pathways within cells.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
16f | HepG2 | 6.19 ± 0.50 |
16f | MCF-7 | 5.10 ± 0.40 |
40a | MCF-7 | 22.04 |
40b | HepG2 | 34.94 |
These findings suggest that modifications to the thiazole structure can enhance anticancer activity, with specific derivatives demonstrating superior efficacy compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory properties. Thiazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Research indicates that these compounds can significantly reduce inflammation in various animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, thiazole derivatives have been reported to exhibit:
- Antibacterial Activity : Certain thiazole compounds have shown effectiveness against a range of bacterial strains.
- Antifungal Activity : Similar structures have demonstrated antifungal properties, making them candidates for further exploration in treating fungal infections .
Study on Anticancer Efficacy
A study conducted on thiazole derivatives revealed that this compound exhibited notable cytotoxicity against HepG2 and MCF-7 cell lines. The mechanism was linked to apoptosis induction via the caspase pathway, highlighting its potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have corroborated the in vitro findings, showing that administration of this compound led to reduced tumor growth and improved survival rates in treated subjects compared to controls .
Properties
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-5-3-2-4-6-13)27-19(22-12)24-18(26)23-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNYBAYKZCFOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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